molecular formula C6H8O2 B15320214 (2E)-2-methylpenta-2,4-dienoicacid

(2E)-2-methylpenta-2,4-dienoicacid

Cat. No.: B15320214
M. Wt: 112.13 g/mol
InChI Key: PZWQOGNTADJZGH-SNAWJCMRSA-N
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Description

(2E)-2-methylpenta-2,4-dienoic acid is an organic compound with a conjugated diene structure It is characterized by the presence of a carboxylic acid group and two double bonds in its carbon chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-methylpenta-2,4-dienoic acid can be achieved through several methods. One common approach involves the aldol condensation of acetone with acrolein, followed by oxidation to form the desired product. The reaction conditions typically include the use of a base such as sodium hydroxide to facilitate the condensation reaction, and an oxidizing agent like potassium permanganate for the oxidation step.

Industrial Production Methods

On an industrial scale, (2E)-2-methylpenta-2,4-dienoic acid can be produced through catalytic processes that involve the use of metal catalysts to enhance the reaction efficiency. These methods often employ continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-methylpenta-2,4-dienoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated derivatives.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Saturated carboxylic acids.

    Substitution: Halogenated derivatives.

Scientific Research Applications

(2E)-2-methylpenta-2,4-dienoic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic properties.

    Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of (2E)-2-methylpenta-2,4-dienoic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites on enzymes, inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

    (2E)-2-methylbut-2-enoic acid: Similar structure but with one less double bond.

    (2E)-2-methylhex-2,4-dienoic acid: Similar structure but with an additional carbon in the chain.

Properties

Molecular Formula

C6H8O2

Molecular Weight

112.13 g/mol

IUPAC Name

(2E)-2-methylpenta-2,4-dienoic acid

InChI

InChI=1S/C6H8O2/c1-3-4-5(2)6(7)8/h3-4H,1H2,2H3,(H,7,8)/b5-4+

InChI Key

PZWQOGNTADJZGH-SNAWJCMRSA-N

Isomeric SMILES

C/C(=C\C=C)/C(=O)O

Canonical SMILES

CC(=CC=C)C(=O)O

Origin of Product

United States

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